Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-
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Overview
Description
Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- is a complex organic compound that features a morpholine ring substituted with a 3-methyl-4-nitro-5-isoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- typically involves the reaction of morpholine with a suitable isoxazole derivative. One common method involves the alkylation of morpholine with 2-(3-methyl-4-nitro-5-isoxazolyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Addition: The compound can undergo addition reactions with electrophiles, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.
Addition: Electrophiles such as halogens or acids.
Major Products Formed
Reduction of the nitro group: 4-[2-(3-methyl-4-amino-5-isoxazolyl)ethyl]morpholine.
Substitution reactions: Various alkylated morpholine derivatives.
Addition reactions: Halogenated or acylated isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the interactions of isoxazole derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the isoxazole ring, along with the morpholine moiety, makes it a candidate for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the isoxazole substitution.
4-Methylmorpholine: A morpholine derivative with a methyl group substitution.
Isoxazole derivatives: Compounds containing the isoxazole ring but lacking the morpholine moiety.
Uniqueness
Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]- is unique due to the combination of the morpholine ring and the isoxazole group. This dual functionality provides a versatile platform for chemical modifications and enhances its potential applications in various fields. The presence of the nitro group adds to its reactivity, making it a valuable compound for synthetic and medicinal chemistry.
Properties
CAS No. |
61194-86-3 |
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Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethyl]morpholine |
InChI |
InChI=1S/C10H15N3O4/c1-8-10(13(14)15)9(17-11-8)2-3-12-4-6-16-7-5-12/h2-7H2,1H3 |
InChI Key |
HEBMKXHJNZRKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])CCN2CCOCC2 |
Origin of Product |
United States |
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